molecular formula C25H15FN4O7 B14403935 3-(4-Fluorophenyl)benzo[f]quinoline;2,4,6-trinitrophenol CAS No. 89562-58-3

3-(4-Fluorophenyl)benzo[f]quinoline;2,4,6-trinitrophenol

Cat. No.: B14403935
CAS No.: 89562-58-3
M. Wt: 502.4 g/mol
InChI Key: CWCWYAFBSBXKJU-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)benzo[f]quinoline;2,4,6-trinitrophenol is a complex organic compound that combines the structural features of both benzoquinoline and trinitrophenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)benzo[f]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with an aldehyde in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)benzo[f]quinoline;2,4,6-trinitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines and their derivatives, which can exhibit different chemical and biological properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)benzo[f]quinoline;2,4,6-trinitrophenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, its fluorinated structure enhances its ability to interact with biological membranes and proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenyl)benzo[f]quinoline;2,4,6-trinitrophenol is unique due to its combined structural features, which confer distinct chemical and biological properties

Properties

CAS No.

89562-58-3

Molecular Formula

C25H15FN4O7

Molecular Weight

502.4 g/mol

IUPAC Name

3-(4-fluorophenyl)benzo[f]quinoline;2,4,6-trinitrophenol

InChI

InChI=1S/C19H12FN.C6H3N3O7/c20-15-8-5-14(6-9-15)18-12-10-17-16-4-2-1-3-13(16)7-11-19(17)21-18;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-12H;1-2,10H

InChI Key

CWCWYAFBSBXKJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)C4=CC=C(C=C4)F.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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